3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c][1,2]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-6-4-8(5-7-9)12-10-2-1-3-11(10)14-15-12/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVGMKEWQHWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole typically involves a multi-step process. One common method is the cycloaddition reaction between nitrile oxides and alkenes, which forms the isoxazole ring . Another approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions often require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Key Structural Parameters of Selected Isoxazole Derivatives
- 4-(4-Chlorophenyl)-5-phenylisoxazole (): The dihedral angles between the isoxazole ring and substituents (38.32° for Cl-phenyl, 43.91° for phenyl) indicate significant steric twisting, which may influence binding to enzyme active sites. The elongated C2-C9 bond (1.359 Å vs. ~1.337 Å in analogs) suggests steric strain from substituents .
- 5-(4-Chlorophenyl)-6-isopropyl-pyrrolo[3,4-c]isoxazole (): The fused bicyclic system creates a planar 8-membered ring, with a 25.0° dihedral angle relative to the benzene ring. This rigidity may enhance fungicidal activity by stabilizing interactions with fungal targets .
Biological Activity
3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole (CAS No. 61054-31-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique isoxazole ring fused with a cyclopentane structure, which contributes to its diverse pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 221.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 61054-31-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, influencing various cellular pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may induce apoptosis in cancer cells and exhibit antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated the potential of this compound in cancer therapy:
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 86 μM against human promyelocytic leukemia cells (HL-60) .
- Mechanistic Insights : The compound has been found to influence the expression levels of key regulatory proteins involved in apoptosis. Specifically, it decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .
- Comparative Efficacy : Compared to other isoxazole derivatives, such as those derived from epiandrosterone, the anticancer activity of this compound appears to be competitive. For example, compounds with similar structures have shown higher inhibition rates against various cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Broad-Spectrum Activity : Preliminary studies indicate that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specific inhibition rates were noted but require further validation through extensive testing .
- Potential Applications : Given its structural characteristics and biological activity, this compound may serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study evaluated a series of isoxazole derivatives for their cytotoxic effects on human gastric (SGC-7901), lung (A549), and liver (HepG2) cancer cell lines using MTT assays. The results suggested that certain derivatives exhibited superior cytotoxicity compared to standard treatments like 5-Fluorouracil .
Q & A
Q. What are the common synthetic routes for 3-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation reactions. For example, Suzuki’s base-promoted method involves reacting a C-chlorooxime with cyclic diketones (e.g., cyclohexane-1,3-dione) in the presence of sodium hydride and 2-propanol, yielding ~76–78% product . However, cyclopentane-1,3-dione fails under similar conditions due to steric or electronic mismatches, necessitating alternative strategies like adjusting solvent polarity or catalysts . Key optimization parameters include irradiation time (e.g., 6 minutes at 80°C in microwave-assisted synthesis) and reagent stoichiometry .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Proton and carbon-13 NMR are essential for confirming substituent positions. For example, vinyl protons in derivatives like 3-(1-(4-chlorophenyl)vinyl)benzo[d]isoxazole resonate at δ 5.96–6.05 ppm, while aromatic protons appear between δ 7.25–7.65 ppm .
- X-ray Crystallography : Single-crystal X-ray studies (e.g., using SHELXL ) provide precise bond lengths and angles. Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 15.0037 Å, β = 117.238°) are common for related isoxazole derivatives .
Q. How is purity assessed during synthesis, and what analytical methods are recommended?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for monitoring reaction progress. Melting point analysis (e.g., 82–84°C for derivatives ) and mass spectrometry (e.g., m/z 262.73 for C₁₄H₁₅ClN₂O ) validate purity.
Advanced Research Questions
Q. How do structural modifications of 3-(4-chlorophenyl)isoxazole derivatives influence enzyme inhibition mechanisms?
Substituents on the phenyl ring modulate inhibitory potency. For instance, 3-(4-chlorophenyl)isoxazole exhibits uncompetitive inhibition against glutathione reductase (GR) (IC₅₀ = 0.059 μM), binding specifically to the enzyme-substrate complex . In contrast, non-chlorinated analogs (e.g., isoxazole) show non-competitive inhibition. Computational docking (e.g., using ORTEP-III ) can model interactions with GR active-site residues like Cys58 or Tyr197 .
Q. What methodologies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies in IC₅₀ values (e.g., 10.9 μM in HT-1080 vs. 18.6 μM in MRC5 cells ) may arise from cell-specific uptake or metabolic pathways. Standardized protocols include:
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) with triplicate measurements.
- Apoptosis Assays : Use annexin V/propidium iodide staining to distinguish cytotoxic mechanisms.
- Comparative Genomics : Correlate cytotoxicity with gene expression profiles (e.g., NOX4 in oxidative stress pathways ).
Q. Why do certain cyclocondensation reactions fail with cyclopentane-1,3-dione, and how can this be addressed?
Cyclopentane-1,3-dione’s strained geometry may hinder nucleophilic attack during cyclization . Solutions include:
- Pre-activation : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
- Alternative Substrates : Replace diketones with enol ethers or esters.
- Computational Modeling : Density functional theory (DFT) calculations predict transition-state energetics to guide reagent selection.
Q. How can researchers distinguish uncompetitive vs. non-competitive inhibition using kinetic assays?
- Uncompetitive Inhibition : Double-reciprocal plots (1/v vs. 1/[S]) show parallel lines at increasing inhibitor concentrations. Observed with 3-(4-chlorophenyl)isoxazole, indicating binding to the enzyme-substrate complex .
- Non-Competitive Inhibition : Lines converge on the x-axis, suggesting inhibitor binding to allosteric sites (e.g., isoxazole derivatives lacking chloro-substituents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
